2-Isopropyl-5-(methoxymethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-5-(methoxymethoxy)phenol is a chemical compound that belongs to the class of monoterpene phenols. It is structurally related to thymol, which is a well-known compound found in thyme essential oil. This compound is known for its potential pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-(methoxymethoxy)phenol typically involves the alkylation of thymol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-(methoxymethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Isopropyl-5-(methoxymethoxy)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its antimicrobial and antiseptic activities.
Industry: Used in the formulation of disinfectants and preservatives.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-(methoxymethoxy)phenol involves its interaction with cellular components. It can scavenge free radicals, thereby exhibiting antioxidant activity. The compound may also inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects. Additionally, it can disrupt microbial cell membranes, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Thymol (2-Isopropyl-5-methylphenol): A well-known monoterpene phenol with similar pharmacological properties.
Carvacrol (2-Methyl-5-(propan-2-yl)phenol): Another monoterpene phenol with strong antimicrobial activity.
Uniqueness
2-Isopropyl-5-(methoxymethoxy)phenol is unique due to the presence of the methoxymethyl group, which can influence its solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C11H16O3 |
---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
5-(methoxymethoxy)-2-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O3/c1-8(2)10-5-4-9(6-11(10)12)14-7-13-3/h4-6,8,12H,7H2,1-3H3 |
InChI Key |
RFEUXBGFDLMGCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)OCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.